PEG3 Linker Length Maximizes PROTAC-Mediated ERα Degradation Efficiency
In a head-to-head comparison of PROTAC linker length optimization for estrogen receptor alpha (ERα) degradation, the PEG3 linker variant (LCL-ER(dec)) demonstrated the highest degradation activity, outperforming both PEG2 and PEG4 analogs [1]. Despite all three linkers exhibiting comparable binding affinity to ERα (IC50 = 30–50 nM), the PEG3-containing PROTAC achieved superior degradation, underscoring that binding affinity alone is an insufficient predictor of PROTAC efficacy and that linker length critically governs ternary complex geometry and subsequent ubiquitination efficiency [1].
| Evidence Dimension | ERα degradation activity (qualitative ranking) |
|---|---|
| Target Compound Data | PEG3 linker (LCL-ER(dec)) – Highest degradation activity |
| Comparator Or Baseline | PEG2 linker (LCL-ER(dec)-P2) and PEG4 linker (LCL-ER(dec)-P4) – Lower degradation activity |
| Quantified Difference | PEG3 > PEG2 ≈ PEG4 (qualitative rank order); binding IC50 values all 30–50 nM |
| Conditions | ERα-expressing cell lines; Western blotting; PROTAC concentration not specified |
Why This Matters
This evidence demonstrates that the PEG3 spacer length is empirically optimal for ERα-targeting PROTACs, providing a quantitative basis for selecting Methylamino-PEG3-benzyl over shorter or longer PEG linkers when degradation efficiency is paramount.
- [1] MEDCHEM NEWS Vol.33 No.2. Decoy nucleic acid-type PROTAC molecular design. LCL-ER(dec) (PEG3 linker) exhibited the highest ERα degradation activity compared to PEG2 and PEG4 variants, despite similar binding affinities (IC50 = 30–50 nM). View Source
